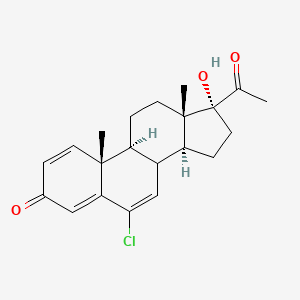
1-Chlormadinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlormadinone, also known as chlormadinone, is a synthetic progestin derived from progesterone. It is primarily used in combination with estrogen for oral contraceptive therapy. The compound exhibits strong progestogenic and anti-androgenic effects, making it useful in various medical applications, including birth control, hormone replacement therapy, and treatment of androgen-dependent conditions .
Vorbereitungsmethoden
1-Chlormadinone can be synthesized through several routes. One common method involves the acylation of 17α-hydroxyprogesterone with chloroacetyl chloride, followed by dehydrogenation to introduce the double bond at the 6-position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
1-Chlormadinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-17α-hydroxyprogesterone derivatives.
Reduction: Reduction reactions can convert the ketone group at the 3-position to a hydroxyl group, forming 3α-hydroxy-1-chlormadinone.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chlormadinone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: this compound is extensively used in contraceptive pills, hormone replacement therapy, and treatment of conditions like acne, hirsutism, and prostate cancer.
Industry: It is utilized in the pharmaceutical industry for the production of various hormonal medications
Wirkmechanismus
1-Chlormadinone exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. This binding inhibits the release of gonadotropins, thereby preventing ovulation and regulating menstrual cycles. Additionally, its anti-androgenic properties result from its ability to antagonize androgen receptors, reducing the effects of androgens like testosterone .
Vergleich Mit ähnlichen Verbindungen
1-Chlormadinone is often compared with other progestins, such as:
Cyproterone acetate: Similar in its anti-androgenic properties but differs in its chemical structure and potency.
Nomegestrol acetate: Another progestin with similar applications but distinct pharmacokinetic properties.
Medroxyprogesterone acetate: Used in similar therapeutic areas but with different side effect profiles.
The uniqueness of this compound lies in its balanced progestogenic and anti-androgenic effects, making it a versatile compound in both contraceptive and therapeutic applications .
Eigenschaften
Molekularformel |
C21H25ClO3 |
|---|---|
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
(9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14?,15-,16-,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
ZSAMZEYLGUEVJW-GFBSSUACSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3C2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


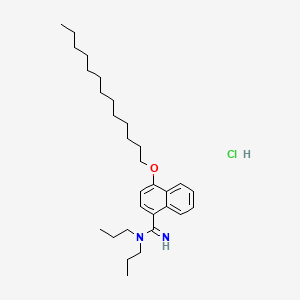
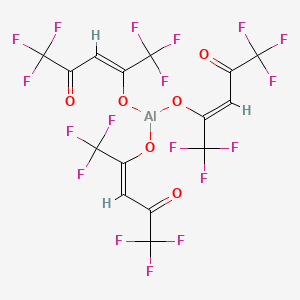
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
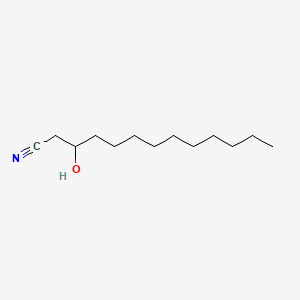
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)

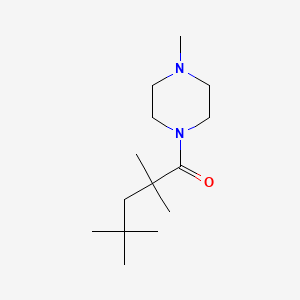
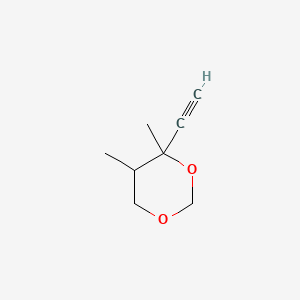
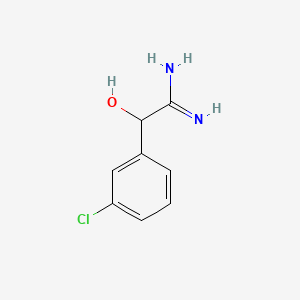
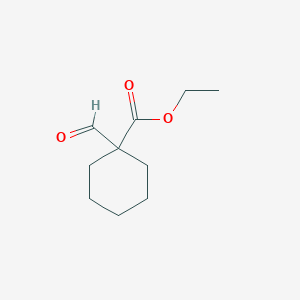

![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)
